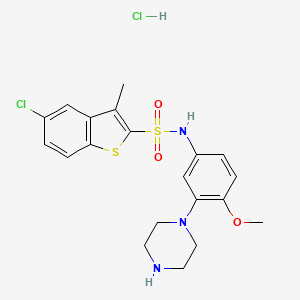

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride

Vue d'ensemble

Description

Chlorhydrate de SB 271046: est un antagoniste sélectif du récepteur 5-HT6 de la sérotonine. Ce fut l'un des premiers composés découverts à cibler sélectivement ce récepteur, qui est impliqué dans divers processus neurologiques. Le composé a été identifié par criblage à haut débit de la banque de composés SmithKline Beecham et développé plus avant par des études de relations structure-activité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du chlorhydrate de SB 271046 implique plusieurs étapes, commençant par la préparation de la structure de base du benzothiophène. Les étapes clés comprennent:

Formation du noyau benzothiophène: Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction du groupe sulfonamide: Ceci est réalisé par des réactions de sulfonation en utilisant des réactifs comme l'acide chlorosulfonique.

Attachement de la fraction pipérazine: Cette étape implique des réactions de substitution nucléophile pour introduire le groupe pipérazine sur le cycle aromatique.

Méthodes de production industrielle: La production industrielle du chlorhydrate de SB 271046 suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela comprend:

Traitement par lots: Utilisation de grands réacteurs pour effectuer les réactions de cyclisation et de sulfonation.

Purification: Emploi de techniques telles que la cristallisation et la chromatographie pour garantir une grande pureté du produit final.

Contrôle qualité: Mise en œuvre de protocoles de test rigoureux pour garantir la cohérence et la qualité du composé.

Analyse Des Réactions Chimiques

Types de réactions: Le chlorhydrate de SB 271046 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier le groupe sulfonamide.

Substitution: Les cycles aromatiques du chlorhydrate de SB 271046 peuvent subir des réactions de substitution électrophile et nucléophile.

Réactifs et conditions courants:

Oxydation: Réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction: Réactifs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Produits principaux: Les principaux produits formés à partir de ces réactions comprennent des dérivés modifiés du chlorhydrate de SB 271046, tels que les sulfoxydes, les sulfones et les composés aromatiques substitués .

Applications de recherche scientifique

Chimie et biologie: Le chlorhydrate de SB 271046 est largement utilisé en recherche scientifique pour étudier le rôle du récepteur 5-HT6 dans divers processus biologiques. Il a été démontré qu'il augmentait les niveaux de neurotransmetteurs tels que le glutamate, l'aspartate, la dopamine et la noradrénaline dans le cerveau .

Médecine: Le composé a des applications thérapeutiques potentielles dans le traitement des troubles neurologiques et psychiatriques, notamment la schizophrénie et les déficits cognitifs. Il a été démontré qu'il produisait des effets nootropiques dans des études animales .

Industrie: Dans l'industrie pharmaceutique, le chlorhydrate de SB 271046 est utilisé comme composé de référence pour le développement de nouveaux médicaments ciblant le récepteur 5-HT6 .

Mécanisme d'action

Le chlorhydrate de SB 271046 exerce ses effets en se liant sélectivement et en antagonisant le récepteur 5-HT6. Ce récepteur est impliqué dans la modulation de la libération de neurotransmetteurs et des voies de transduction du signal dans le cerveau. En bloquant ce récepteur, le chlorhydrate de SB 271046 augmente les niveaux extracellulaires de neurotransmetteurs tels que le glutamate et l'aspartate, qui sont associés aux fonctions cognitives .

Applications De Recherche Scientifique

Key Properties of SB-271046

-

Chemical Structure :

- Molecular Formula: C20H24ClN3O3S

- Molecular Weight: 421.00 g/mol

- CAS Number: 209481-24-3

- Selectivity : SB-271046 exhibits high selectivity for the 5-HT6 receptor with a pKi value of approximately 8.3, indicating strong binding affinity compared to other serotonin receptors and related targets .

SB-271046 has demonstrated several biological activities:

- Oral Bioavailability : The compound is noted for its oral bioavailability, making it suitable for therapeutic use.

- Anticonvulsant Effects : It has shown anticonvulsant properties with an effective concentration (EC50) of 0.16 μM .

- Neurotransmitter Modulation : The antagonist increases extracellular levels of glutamate and aspartate in the frontal cortex, which may contribute to its cognitive-enhancing effects .

Cognitive Enhancement Studies

Research indicates that SB-271046 may enhance cognitive function in animal models, particularly in conditions mimicking cognitive impairment. For instance:

- Study on Cognitive Impairment : In a study by Marcos et al., the effects of SB-271046 were assessed in rat models exhibiting cognitive deficits. The results suggested improvements in memory and learning tasks when administered the compound alongside cholinesterase inhibitors .

Schizophrenia Treatment Research

Due to its action on serotonin receptors, SB-271046 has been investigated for potential benefits in treating schizophrenia:

- Animal Model Studies : Research conducted by Dawson et al. demonstrated that administration of SB-271046 altered neurotransmitter levels (e.g., noradrenaline and dopamine) in the striatum and frontal cortex, suggesting a mechanism that could alleviate symptoms associated with schizophrenia .

Obesity and Appetite Regulation

The role of the 5-HT6 receptor in appetite regulation has led to studies exploring SB-271046's potential in obesity treatment:

Mécanisme D'action

SB 271046 hydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT6 receptor. This receptor is involved in modulating neurotransmitter release and signal transduction pathways in the brain. By blocking this receptor, SB 271046 hydrochloride increases the extracellular levels of neurotransmitters like glutamate and aspartate, which are associated with cognitive functions .

Activité Biologique

5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide; hydrochloride, commonly referred to as SB-271046, is a selective antagonist of the 5-HT6 receptor. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of cognitive disorders and neurological conditions.

SB-271046 acts primarily as a 5-HT6 receptor antagonist . This receptor is implicated in various neurological processes, including cognition and mood regulation. The antagonism of this receptor leads to an increase in extracellular levels of neurotransmitters such as glutamate and aspartate in the frontal cortex, which is critical for cognitive function .

Pharmacological Profile

The pharmacological profile of SB-271046 indicates it is:

- Orally bioavailable : This property enhances its potential for clinical use.

- Highly selective : It shows over 200-fold selectivity for the 5-HT6 receptor compared to other receptors, enzymes, and ion channels .

- Potent : The EC50 value for its anticonvulsant activity is approximately 0.16 μM, indicating significant potency in modulating neurotransmitter release .

In Vivo Studies

In vivo studies have demonstrated that SB-271046 can effectively alter neurotransmitter levels:

- Increases in noradrenaline , dopamine , and serotonin levels were observed in striatal and frontal cortex regions following administration of the compound .

- Research indicates that this compound may also have implications in improving cognitive deficits associated with cholinergic dysfunction, making it a candidate for treating Alzheimer’s disease and related disorders .

Cognitive Impairment Models

A study by Marcos et al. (2008) investigated the effects of SB-271046 in models of cognitive impairment induced by cholinesterase inhibition in rats. The results indicated that treatment with SB-271046 led to significant improvements in cognitive performance, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases .

Anticonvulsant Activity

Dawson et al. (2000) explored the anticonvulsant properties of SB-271046. Their findings revealed that the compound effectively increased extracellular glutamate levels, contributing to its anticonvulsant effects. This suggests that SB-271046 may be beneficial in managing seizure disorders .

Summary of Biological Activity

| Activity | Description |

|---|---|

| Receptor Target | 5-HT6 receptor antagonist |

| Selectivity | >200-fold over other receptors |

| Oral Bioavailability | Yes |

| Anticonvulsant EC50 | 0.16 μM |

| Neurotransmitter Effects | Increases glutamate and aspartate levels |

Comparative Affinity Data

| Receptor Type | pKi Value |

|---|---|

| 5-HT6 | 8.3 |

| 5-HT1A | 6.55 |

| D2 | 6.35 |

| 5-HT2A | 5.95 |

Propriétés

IUPAC Name |

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S2.ClH/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24;/h3-6,11-12,22-23H,7-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXZRJYGJMSDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209481-24-3 | |

| Record name | SB-271046 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-271046 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X289JNP23G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.